molecular formula C20H21N5O2S B11675183 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide CAS No. 361165-39-1

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11675183
CAS No.: 361165-39-1
M. Wt: 395.5 g/mol
InChI Key: ZQXPRDBDBBMPPA-FYJGNVAPSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This is usually achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the sulfanyl group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing compounds.

    Condensation with aldehydes: The final step involves the condensation of the triazole-thiol derivative with an aldehyde to form the acetohydrazide.

The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring would yield dihydro derivatives .

Scientific Research Applications

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxyphenyl group, in particular, contributes to its antioxidant and anticancer properties, making it a promising candidate for further research and development .

Properties

CAS No.

361165-39-1

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-14-18(26)22-21-13-16-11-7-8-12-17(16)27-2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+

InChI Key

ZQXPRDBDBBMPPA-FYJGNVAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=CC=C3

Origin of Product

United States

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